molecular formula C23H23ClN2O2 B4301882 2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

Cat. No.: B4301882
M. Wt: 394.9 g/mol
InChI Key: XCSLDEIABVQKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-methoxyphenyl)-6-phenyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a phenyl group, and a propyl group attached to a tetrahydro-indazol-4-one core. Its distinct chemical structure makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chloro-methoxyphenyl derivative, followed by its coupling with a phenyl-propyl intermediate. The final cyclization step forms the indazol-4-one core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: Research explores its biological activity, including potential antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases or as a precursor for drug development.

Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or activating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxyphenyl boronic acid
  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Comparison: Compared to similar compounds, 2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE stands out due to its unique tetrahydro-indazol-4-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-3-7-19-23-18(12-16(13-21(23)27)15-8-5-4-6-9-15)25-26(19)20-14-17(24)10-11-22(20)28-2/h4-6,8-11,14,16H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSLDEIABVQKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 2
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 3
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 4
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 5
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Reactant of Route 6
2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-3-PROPYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.